molecular formula C6H9NO2 B068602 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile CAS No. 176956-53-9

3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile

Cat. No. B068602
M. Wt: 127.14 g/mol
InChI Key: YAPMGWCASRWLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile, also known as EHN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EHN is a heterocyclic compound that contains a ring of oxygen and nitrogen atoms, making it a versatile molecule for various chemical reactions.

Mechanism Of Action

The mechanism of action of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It can undergo ring-opening reactions, which make it a useful building block for the synthesis of various compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile. However, it has been shown to have low toxicity and is relatively stable under various conditions.

Advantages And Limitations For Lab Experiments

3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile has several advantages for lab experiments, including its high yield and ease of synthesis. It is also a versatile molecule that can be used in various chemical reactions. However, 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile is relatively unstable under acidic conditions, which limits its use in certain reactions.

Future Directions

There are several future directions for the study of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile. One area of research is the development of new synthetic methods for 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile and its derivatives. Another area of research is the synthesis of new compounds using 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile as a building block. 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile could also be used to develop new materials with unique properties. Finally, further research is needed to understand the mechanism of action of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile and its potential applications in various fields.
Conclusion
In conclusion, 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile is a versatile molecule that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile is relatively simple, and it has been used to synthesize various compounds with potential applications in pharmaceuticals, agrochemicals, materials science, and catalysis. Further research is needed to understand the mechanism of action of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile involves the reaction of ethyl glycidyl ether and cyanogen bromide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile by hydrolysis. This method provides a high yield of 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile and is relatively simple to perform.

Scientific Research Applications

3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile has been extensively studied for its potential use as a building block for the synthesis of various compounds. It has been used to synthesize chiral oxiranes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. 3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile has also been used to synthesize heterocyclic compounds, which have applications in materials science and catalysis.

properties

CAS RN

176956-53-9

Product Name

3-Ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-ethyl-2-(hydroxymethyl)oxirane-2-carbonitrile

InChI

InChI=1S/C6H9NO2/c1-2-5-6(3-7,4-8)9-5/h5,8H,2,4H2,1H3

InChI Key

YAPMGWCASRWLEB-UHFFFAOYSA-N

SMILES

CCC1C(O1)(CO)C#N

Canonical SMILES

CCC1C(O1)(CO)C#N

synonyms

Oxiranecarbonitrile, 3-ethyl-2-(hydroxymethyl)- (9CI)

Origin of Product

United States

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